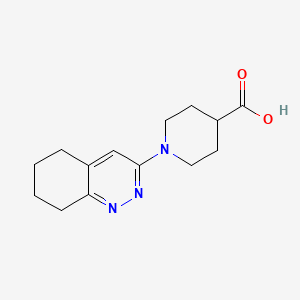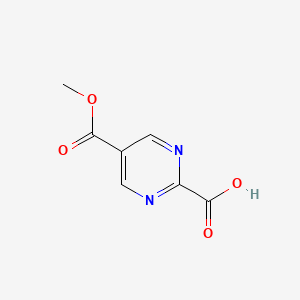
5-(Methoxycarbonyl)pyriMidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-(méthoxycarbonyl)pyrimidine-2-carboxylique est un dérivé de la pyrimidine de formule moléculaire C7H6N2O4 et de masse moléculaire 182,13 g/mol . Ce composé est caractérisé par la présence d'un groupe méthoxycarbonyle en position 5 et d'un groupe acide carboxylique en position 2 du cycle pyrimidine. Les dérivés de la pyrimidine sont connus pour leurs nombreuses applications en chimie médicinale, en agrochimie et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 5-(méthoxycarbonyl)pyrimidine-2-carboxylique implique généralement l'estérification de l'acide pyrimidine-2-carboxylique avec du méthanol en présence d'un catalyseur approprié. Une méthode courante est l'estérification de Fischer, qui utilise un catalyseur acide tel que l'acide sulfurique ou l'acide méthanesulfonique sous reflux .
Méthodes de production industrielle
La production industrielle de l'acide 5-(méthoxycarbonyl)pyrimidine-2-carboxylique peut impliquer des procédés plus efficaces et évolutifs, tels que la synthèse en flux continu ou l'utilisation de catalyseurs acides solides pour améliorer le rendement et réduire le temps de réaction. Ces méthodes sont conçues pour répondre aux exigences de la production à grande échelle tout en maintenant une pureté et une uniformité élevées.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-(méthoxycarbonyl)pyrimidine-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la pyrimidine correspondants avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou d'autres formes réduites.
Substitution : Le groupe méthoxycarbonyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner de l'acide pyrimidine-2,5-dicarboxylique, tandis que la réduction peut produire de l'acide 5-(hydroxyméthyl)pyrimidine-2-carboxylique.
Applications De Recherche Scientifique
L'acide 5-(méthoxycarbonyl)pyrimidine-2-carboxylique a un large éventail d'applications en recherche scientifique :
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier comme précurseur de médicaments ciblant diverses maladies.
Industrie : Il est utilisé dans la production d'agrochimiques et de matériaux aux propriétés spécifiques, tels que les absorbeurs UV et les inhibiteurs de corrosion.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-(méthoxycarbonyl)pyrimidine-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut agir en inhibant les enzymes ou en interférant avec la synthèse des acides nucléiques, ce qui conduit à ses effets antimicrobiens ou anticancéreux . Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-(méthoxycarbonyl)pyridine-2-carboxylique : Ce composé a une structure similaire mais avec un cycle pyridine au lieu d'un cycle pyrimidine.
2-Chloro-5-(méthoxycarbonyl)pyrimidine : Ce dérivé possède un atome de chlore en position 2, ce qui peut modifier sa réactivité et ses propriétés.
Unicité
L'acide 5-(méthoxycarbonyl)pyrimidine-2-carboxylique est unique en raison de son motif de substitution spécifique sur le cycle pyrimidine, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C7H6N2O4 |
|---|---|
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
5-methoxycarbonylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)4-2-8-5(6(10)11)9-3-4/h2-3H,1H3,(H,10,11) |
Clé InChI |
ZXGYCRAPNNKMAV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


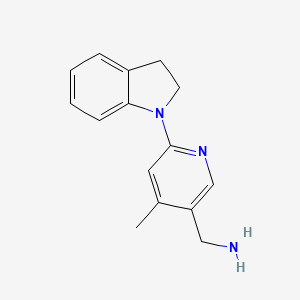
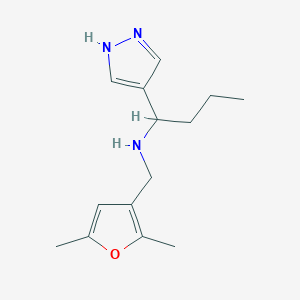
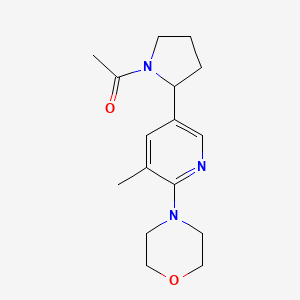

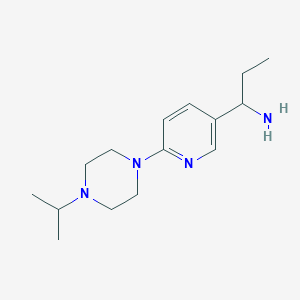
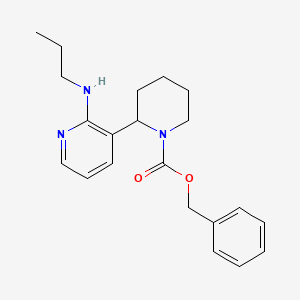
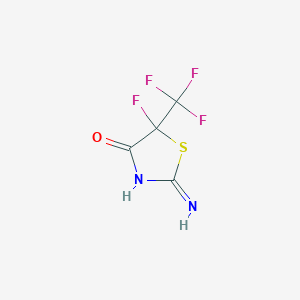


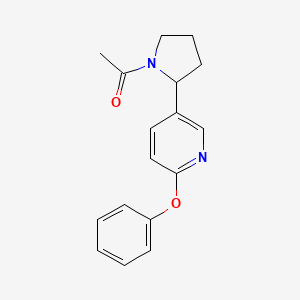

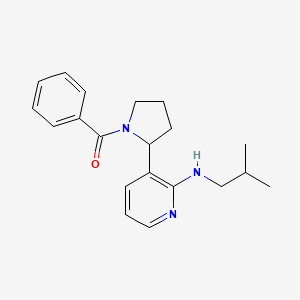
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
